molecular formula C22H32F2 B174784 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene CAS No. 117923-19-0

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene

Cat. No.: B174784
CAS No.: 117923-19-0
M. Wt: 334.5 g/mol
InChI Key: KYYJIBTUSXSVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene (CAS: 117923-19-0) is a fluorinated aromatic compound characterized by its trans-configured cyclohexyl and ethylcyclohexyl substituents. Its molecular structure comprises a central difluorobenzene ring linked to a trans-4-ethylcyclohexyl group via a trans-4-cyclohexylethyl chain. This compound is synthesized through stereoselective methods to ensure the trans-configuration of its cyclohexyl rings, critical for its physicochemical stability and performance in applications such as liquid crystal displays (LCDs) or organic electronics . It is commercially available with a purity of ≥95% and is typically used in high-performance material research due to its low polarity and thermal stability .

Properties

IUPAC Name

4-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-2-16-3-5-17(6-4-16)7-8-18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYJIBTUSXSVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343150
Record name 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-19-0
Record name 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Cyclohexyl Moiety: The initial step involves the preparation of the cyclohexyl ring, which can be achieved through hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where ethyl halides react with the cyclohexyl ring in the presence of a strong base.

    Attachment of the Difluorobenzene Group: The final step involves the coupling of the difluorobenzene moiety to the cyclohexyl ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Ammonia (NH₃), Thiols (RSH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Amines, Thiols

Scientific Research Applications

4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in alkyl chain length, substituent groups, and stereochemistry. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene 117923-19-0 Ethylcyclohexyl, difluorobenzene 352.53 (calc.) High thermal stability, LCD intermediates
1,2-difluoro-4-[trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl]benzene 117943-37-0 Propylcyclohexyl, difluorobenzene 366.56 (calc.) Increased hydrophobicity, OLED research
4-[trans-4-(trans-4-ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene 118164-51-5 Ethylcyclohexyl, trifluoromethoxybenzene 384.44 (calc.) Enhanced electron-withdrawing effects
4-((4-ethylphenyl)ethynyl)-1,2-difluorobenzene 145698-42-6 Ethynyl linkage, ethylphenyl 258.27 (calc.) Conjugated systems, optoelectronics

Key Observations :

Ethyl-to-propyl substitution may reduce melting points due to increased conformational flexibility .

Substituent Effects :

  • The trifluoromethoxy group in CAS 118164-51-5 introduces stronger electron-withdrawing properties, enhancing dielectric anisotropy in liquid crystals .
  • Ethynyl-linked analogs (CAS 145698-42-6) enable π-conjugation, making them suitable for organic semiconductors .

Stereochemical Considerations :

  • Trans-configuration in cyclohexyl groups (as in the target compound) minimizes steric hindrance, favoring planar molecular alignment in mesophases .
  • Cis-isomers, though less common, are typically isolated via selective crystallization (e.g., as described in for atovaquone intermediates) .

Synthetic Methods: Lewis acid-catalyzed isomerization (e.g., AlCl₃) is critical for converting cis- to trans-isomers, ensuring high stereochemical purity . Atom-economical processes (e.g., ) are prioritized for industrial-scale synthesis to reduce waste .

Biological Activity

The compound 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene, also known by its CAS number 95837-21-1, is a complex organic molecule characterized by a fluorobenzene moiety linked to cyclohexyl groups. Its unique structure positions it as a subject of interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H33F2C_{22}H_{33}F_2, with a molecular weight of approximately 316.5 g/mol. The structural characteristics include:

  • Fluorobenzene Moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Cyclohexyl Groups : May enhance the compound's conformational flexibility and binding affinity.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The fluorine atoms can influence electronic properties, potentially modulating enzyme activities or receptor interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), affecting signaling pathways related to various physiological processes.

Biological Activity and Research Findings

Research into the biological activity of this compound is limited but suggests several promising avenues:

  • Anticancer Potential : Preliminary studies indicate that similar compounds with fluorinated benzene rings exhibit cytotoxic effects against cancer cell lines. The structural similarity may imply that this compound could possess similar properties.
  • Neuropharmacological Effects : Compounds with cyclohexyl groups have been associated with neuroactive properties. Investigations into their effects on neurotransmitter systems may reveal potential uses in treating neurological disorders.
  • Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of this compound. Data from predictive toxicology databases suggest that compounds with similar structures can exhibit varied toxicity profiles depending on their functional groups.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights:

  • Case Study A : A study on structurally analogous compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a potential pathway for further exploration in drug development.
  • Case Study B : Research investigating the neuropharmacological effects of cyclohexane derivatives found alterations in behavioral responses in animal models, indicating possible therapeutic applications in mood disorders.

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular Weight316.5 g/mol
CAS Number95837-21-1
Melting PointNot available
SolubilityNot specified

Q & A

Q. Basic

  • GC/MS : Detects volatile impurities (e.g., residual solvents) with a detection limit of 0.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular identity (observed m/z: 366.2671 [M+H]⁺) .
  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H/¹³C NMR resolves cyclohexyl ring conformations .
  • X-ray Diffraction : Resolves trans-configuration of bicyclohexyl moieties in crystalline phases .

How can cis/trans isomer separation be optimized during synthesis?

Q. Advanced

  • Selective Crystallization : Use solvent polarity gradients (e.g., hexane/ethyl acetate) to isolate trans-isomers, achieving >98% diastereomeric excess .
  • Lewis Acid Catalysis : AlCl₃ or BF₃·Et₂O promotes isomerization of cis- to trans-cyclohexyl intermediates at 25°C, reducing side-product formation .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers with a resolution factor >2.0 .

What computational methods predict the compound’s liquid crystalline behavior?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Models mesophase transitions by analyzing rotational freedom of bicyclohexyl groups. Parameters include torsional barriers (<5 kcal/mol for stable phases) .
  • Density Functional Theory (DFT) : Calculates dipole moments (≈2.1 D) and polarizability anisotropy (Δα ≈ 40 ų) to correlate with nematic phase stability .
  • Comparative Analysis : Structural analogs (e.g., 4-propyl derivatives) show reduced clearing temperatures (ΔT = –15°C), highlighting ethyl substituent effects .

How do structural modifications (e.g., fluorination position) affect thermal stability?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : The 1,2-difluorobenzene core increases decomposition onset temperature (T₀ = 320°C) compared to non-fluorinated analogs (T₀ = 280°C) .
  • Differential Scanning Calorimetry (DSC) : Trans-ethylcyclohexyl groups lower melting points (Tm = 85°C) versus trans-propyl derivatives (Tm = 92°C) due to reduced van der Waals interactions .
  • Fluorine Substitution : Para-fluorine atoms enhance nematic phase stability (ΔT = +10°C) by increasing molecular rigidity .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Q. Advanced

  • Contradiction : Suzuki coupling yields vary (72–85%) due to Pd catalyst deactivation by fluorine .
  • Resolution : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to stabilize the catalyst, improving yields to 88% .
  • Contradiction : Isomerization efficiency drops at >30°C due to competing elimination reactions .
  • Resolution : Maintain reaction temperatures at 20–25°C and monitor via in-situ FTIR .

What are the key physicochemical properties relevant to material science applications?

Q. Basic

  • Density : 1.087 g/cm³ .
  • Refractive Index : 1.545 .
  • Boiling Point : 368°C at 760 mmHg .
  • Solubility : Insoluble in water; soluble in toluene (25 mg/mL) and THF (50 mg/mL) .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Light Sensitivity : UV exposure (λ = 254 nm) causes 5% degradation over 72 hours; store in amber glass .
  • Thermal Stability : Decomposition begins at 320°C; avoid prolonged heating above 200°C .
  • Humidity : Hygroscopicity is negligible (<0.1% weight gain at 80% RH), but desiccants are recommended for long-term storage .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Advanced

  • Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce metal leaching and costs .
  • Flow Chemistry : Continuous reactors minimize hot spots, reducing dimerization byproducts from 12% to 3% .
  • In-line Purification : Couple reaction streams with simulated moving bed (SMB) chromatography for real-time impurity removal .

How is the compound’s environmental impact assessed, and what are the findings?

Q. Advanced

  • Biodegradation : OECD 301F tests show <10% degradation in 28 days, classifying it as persistent .
  • Ecotoxicology : LC₅₀ for Daphnia magna is 12 mg/L, indicating moderate aquatic toxicity .
  • Regulatory Compliance : Listed under REACH Annex XIV; requires hazard labeling for prolonged environmental exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.